Acetic acid, 2-benzimidazolylthio-, ethyl ester

CAS No.: 5429-62-9

Cat. No.: VC2404132

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5429-62-9 |

|---|---|

| Molecular Formula | C11H12N2O2S |

| Molecular Weight | 236.29 g/mol |

| IUPAC Name | ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate |

| Standard InChI | InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,12,13) |

| Standard InChI Key | TZMSMSYMMHOSOE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2N1 |

| Canonical SMILES | CCOC(=O)CSC1=NC2=CC=CC=C2N1 |

Introduction

Chemical Properties and Structure

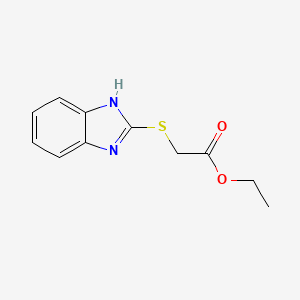

Acetic acid, 2-benzimidazolylthio-, ethyl ester (CAS: 5429-62-9) is characterized by its distinctive molecular structure consisting of a benzimidazole ring connected to an ethyl acetate group via a sulfur atom. This arrangement confers both stability and reactivity to the molecule, making it valuable for various chemical applications.

Physical and Chemical Properties

The compound possesses specific physicochemical properties that influence its behavior in different environments. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of Acetic acid, 2-benzimidazolylthio-, ethyl ester

| Property | Value |

|---|---|

| Common Name | Acetic acid, 2-benzimidazolylthio-, ethyl ester |

| IUPAC Name | ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate |

| CAS Number | 5429-62-9 |

| Molecular Formula | C11H12N2O2S |

| Molecular Weight | 236.29 g/mol |

| Density | 1.31 g/cm³ |

| Boiling Point | 407.2°C at 760 mmHg |

| Flash Point | 200°C |

| Exact Mass | 236.06200 |

| LogP | 2.21810 |

| Index of Refraction | 1.636 |

| Physical State | White amorphous substance |

The compound's structure features a benzimidazole ring connected to an ethyl acetate moiety through a sulfur bridge. This arrangement contributes to its chemical reactivity and potential biological activity .

Structural Characteristics

The molecular structure contains several key functional groups:

-

A benzimidazole heterocyclic system

-

A thioether linkage (C-S-C)

-

An ethyl ester group

The standard InChI representation is: InChI=1S/C11H12N2O2S/c1-2-15-10(14)7-16-11-12-8-5-3-4-6-9(8)13-11/h3-6H,2,7H2,1H3,(H,12,13).

The canonical SMILES notation is: CCOC(=O)CSC1=NC2=CC=CC=C2N1.

Synthesis Methods

Several methods have been reported for the synthesis of Acetic acid, 2-benzimidazolylthio-, ethyl ester, with variations in reaction conditions and starting materials.

Standard Synthesis Procedure

The most common synthesis method involves the reaction between 1H-benzimidazole-2-thiol and ethyl chloroacetate in the presence of a base. This procedure typically follows this general pathway:

-

1H-benzimidazole-2-thiol (2-mercaptobenzimidazole) reacts with ethyl chloroacetate

-

The reaction occurs in the presence of a base (often KOH) in a suitable solvent (like DMF)

-

The mixture is heated for a specific period

-

The product is isolated and purified

A specific procedure reported by Mukhtorov et al. involves:

"1.5 g (0.01 mol) of 1H-benzo[d]imidazole-2-thiol, 0.84 g (0.015 mol) of KOH were placed in a flask. 15 mL of DMF (Dimethylformamide) was used as solvent and the reaction was carried out with heating for 15 min. Then 1.25 g (0.01 mol) of ethyl chloroacetate [was added]..."

Alternative Synthesis Methods

Alternative synthesis pathways include:

-

Esterification of 2-benzimidazolylthioacetic acid with ethanol in the presence of an acid catalyst.

-

Reaction of 2-mercaptobenzimidazole with ethyl bromoacetate in alkaline medium .

-

One-pot synthesis involving the reaction of 2-mercaptobenzimidazole with appropriate precursors in acidic conditions .

The selection of a particular synthesis method often depends on the availability of starting materials, required yield, and specific reaction conditions preferred by researchers.

Chemical Reactions

Acetic acid, 2-benzimidazolylthio-, ethyl ester can participate in various chemical reactions due to its functional groups and structural elements.

Hydrolysis

The ester group in this compound can undergo hydrolysis under basic or acidic conditions to form the corresponding carboxylic acid derivative, (2-benzimidazolylthio)acetic acid (CAS: 3042-00-0) . This acid has a predicted pKa value of 2.72±0.10, indicating its acidic nature .

Derivatization Reactions

The compound serves as a key intermediate for synthesizing more complex molecules:

-

Hydrazide formation: Reaction with hydrazine hydrate yields 2-(2-benzimidazolylthio)acetohydrazide, which can be further used to create Schiff bases .

-

Amide formation: The ester group can react with amines to form amides, such as 2-((1H-benzo[d]imidazol-2-yl)thio)-1-(2,6-dimethylpiperidin-1-yl)ethan-1-one and related compounds .

-

Heterocyclic ring formations: The compound can participate in cyclization reactions to form more complex heterocyclic systems .

Biological Activities and Applications

Research indicates that Acetic acid, 2-benzimidazolylthio-, ethyl ester and its derivatives exhibit diverse biological activities, making them promising candidates for pharmaceutical development.

Antimicrobial Properties

Compounds containing the benzimidazole-2-thiol structure, including derivatives of ethyl 2-(1H-benzimidazol-2-ylsulfanyl)acetate, have demonstrated significant antimicrobial activity. These compounds have been tested against:

-

Gram-positive bacteria (including Staphylococcus aureus)

-

Gram-negative bacteria (including Escherichia coli and Pseudomonas aeruginosa)

Several studies have shown that the presence of the benzimidazolylthio acetate moiety contributes to the antimicrobial properties of these compounds .

Anti-Helicobacter pylori Activity

Research by Carcanague et al. revealed that derivatives based on the 2-({3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl}sulfanyl)-1-ethanol scaffold display potent and selective activities against Helicobacter pylori, a gastric pathogen associated with ulcers and gastric cancer .

A specific carbamate derivative demonstrated:

-

Low minimal inhibition concentration (MIC) values against 27 different clinically relevant H. pylori strains (MIC90 = 0.25 μg/mL)

-

Effectiveness against strains resistant to metronidazole or clarithromycin

-

Low activity against commensal microorganisms, indicating specificity

Additional Biological Activities

Compounds related to Acetic acid, 2-benzimidazolylthio-, ethyl ester have been reported to exhibit:

-

Anticonvulsant activity: Derivatives containing the benzimidazolylthio group have shown promise in suppressing seizures in experimental models .

-

Anti-inflammatory properties: The benzimidazole moiety with specific substitutions has demonstrated anti-inflammatory effects in various models .

-

Antihistaminic activity: Certain derivatives have shown potential for suppressing histamine release .

-

Antiviral properties: Some benzimidazole derivatives have exhibited activity against RNA viruses .

-

Anticancer potential: Research suggests possible cytotoxic activity against certain cancer cell lines .

Structure-Activity Relationships

The biological activity of Acetic acid, 2-benzimidazolylthio-, ethyl ester and related compounds is influenced by specific structural features.

Key Structural Elements

Several structural elements appear crucial for biological activity:

-

The benzimidazole core provides a rigid scaffold that can interact with biological targets

-

The sulfur linkage offers flexibility and serves as a hydrogen bond acceptor

-

The ester group can be metabolized in vivo to release the active carboxylic acid form

-

Modifications to the benzimidazole ring can fine-tune the compound's properties

Studies indicate that the presence of the thioether linkage between the benzimidazole and acetate moieties is particularly important for antimicrobial activity .

Modifications and Effects

Research has explored various modifications to enhance the biological activity:

-

Substitution at the benzimidazole ring with halogens or alkyl groups

-

Conversion of the ester to amides, hydrazides, or other functional groups

-

Introduction of additional heterocyclic systems

For example, acyl hydrazone derivatives of benzimidazole-2-thiol created by condensing the acylhydrazide with aromatic substituted aldehydes have shown enhanced antimicrobial activities .

Research Applications

Acetic acid, 2-benzimidazolylthio-, ethyl ester serves as an important intermediate in various research contexts.

Medicinal Chemistry

In medicinal chemistry, this compound functions as a building block for creating libraries of potential drug candidates. Researchers have used it to develop:

-

Novel antimicrobial agents targeting resistant bacterial strains

-

Selective anti-Helicobacter pylori compounds

-

Anticonvulsant drug candidates

Material Science Applications

Though less documented, the compound's structural features make it potentially useful in material science applications, including:

-

Development of coordination compounds with metal ions

-

Creation of supramolecular assemblies utilizing hydrogen bonding networks

-

Synthesis of compounds with specific optical or electronic properties

Related Compounds

Several compounds structurally related to Acetic acid, 2-benzimidazolylthio-, ethyl ester have been synthesized and studied.

Acid Derivative

(2-Benzimidazolylthio)acetic acid (CAS: 3042-00-0) is the corresponding carboxylic acid formed by hydrolysis of the ethyl ester. This compound has a molecular weight of 208.24 g/mol and a melting point of 214-215°C (decomposition) .

Hydrazide Derivative

2-((1H-benzimidazol-2-yl)thio)acetohydrazide is formed by the reaction of the ester with hydrazine. This derivative serves as an important intermediate for synthesizing various Schiff bases with potential biological activities .

Structurally Modified Derivatives

Several modified derivatives have been reported:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume